![molecular formula C12H13BrO4 B1430565 Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate CAS No. 1461707-80-1](/img/structure/B1430565.png)
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Overview
Description
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate, or 2-BFMP, is a brominated phenoxyacetic acid ester that has been studied for its potential applications in a variety of scientific research applications. It is a compound that has been used in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
2-BFMP has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of various compounds, such as 1,2-dibromo-3-formyl-4-methylphenoxyacetic acid (DBFMP) and 1,2-dibromo-3-formyl-4-methylphenoxyacetic acid methyl ester (DBFMP-Me). It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules and drug candidates.
Mechanism of Action
The exact mechanism of action of 2-BFMP is not fully understood, but it is believed that it acts as a proton donor, which helps to facilitate the formation of peptide bonds. It may also act as a nucleophile, allowing it to react with other molecules and form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BFMP are not fully understood. However, it has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the activity of others, such as cyclooxygenase-2. In addition, it has been shown to have an anti-inflammatory effect in animal models.
Advantages and Limitations for Lab Experiments
2-BFMP has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it is important to note that 2-BFMP is a brominated compound, which can be toxic if not handled properly.
Future Directions
There are several potential future directions for 2-BFMP. It could be used in the synthesis of more complex molecules, such as peptides and proteins, or in the development of new drugs. It could also be used in the study of enzyme inhibition, as well as in the study of its effects on inflammation and other physiological processes. In addition, it could be used in the development of new catalysts, as well as in the study of its effects on the environment.
properties
IUPAC Name |
ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKMHZJXRJMYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175907 | |
Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate | |
CAS RN |
1461707-80-1 | |
Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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